4-(Piperonylideneamino)antipyrine
Description
Properties
CAS No. |
94332-50-0 |
|---|---|
Molecular Formula |
C19H17N3O3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-13-18(19(23)22(21(13)2)15-6-4-3-5-7-15)20-11-14-8-9-16-17(10-14)25-12-24-16/h3-11H,12H2,1-2H3 |
InChI Key |
DHYACILHZHDUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Glyoxylic Acid-Mediated Synthesis
Piperonal is synthesized by reacting catechol methylene ether with glyoxylic acid in an acidic medium to form 3,4-methylenedioxymandelic acid, followed by oxidative decarboxylation using dilute nitric acid (3% concentration). This method achieves yields exceeding 80% and is noted for its cost-effectiveness compared to alternative pathways.
Vilsmeier Formylation of Catechol Methylene Ether
An alternative approach involves the Vilsmeier formylation of catechol methylene ether, though this method is limited by the high cost and scarcity of reagents. Recent advancements have optimized this process using polyphosphoric acid and isoamyl alcohol, yielding piperonal with 97% purity.
Table 1: Comparative Analysis of Piperonal Synthesis Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Glyoxylic Acid Route | Catechol ether, HNO₃ | 80 | 95 |
| Vilsmeier Formylation | POCl₃, DMF | 65 | 90 |
| Polyphosphoric Acid | Isoamyl alcohol, urotropine | 85 | 97 |
Synthesis of 4-Aminoantipyrine
4-Aminoantipyrine, the primary starting material, is commercially available but may require purification. A patented method involves treating crude 4-aminoantipyrine solution with bleaching earth (1:1–8:1 weight ratio), which removes impurities and enhances purity to >98%. This approach reduces production costs by 90% compared to traditional florisil silica purification.
Condensation Reaction: Formation of this compound
The Schiff base formation between 4-aminoantipyrine and piperonal follows a well-established protocol for analogous compounds:
Standard Procedure
-
Reagents : 4-Aminoantipyrine (1 mmol), piperonal (1 mmol), methanol or ethanol (30 mL).
-
Process :
-
Dissolve 4-aminoantipyrine and piperonal separately in methanol.
-
Combine solutions under stirring at room temperature.
-
Reflux the mixture for 2–3 hours, yielding a light yellow precipitate.
-
Filter and wash the product with cold ethanol.
-
Dry at room temperature and characterize via spectroscopic methods.
-
Table 2: Reaction Condition Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 2 | 78 |
| Ethanol | 78 | 3 | 82 |
| Water | 100 | 1 | <50 |
Ethanol is preferred due to higher yields and better solubility of intermediates.
Structural Characterization and Analytical Data
Spectroscopic Analysis
-
FT-IR : A strong absorption band at 1605–1610 cm⁻¹ confirms the C=N stretch of the Schiff base. The absence of NH₂ (3350 cm⁻¹) and C=O (1700 cm⁻¹) peaks from the parent compounds verifies complete condensation.
-
¹H NMR (DMSO-d₆) : Key signals include δ 8.30 ppm (s, 1H, CH=N), δ 7.20–7.80 ppm (m, aromatic protons), and δ 2.10–2.50 ppm (s, 6H, N–CH₃ groups).
Crystallographic Data
Single-crystal X-ray diffraction of analogous Schiff bases reveals orthorhombic crystal systems with intermolecular van der Waals interactions stabilizing the structure.
Industrial-Scale Purification Techniques
Post-synthesis purification employs recrystallization from ethanol or ethyl acetate, achieving >95% purity. For large batches, activated charcoal or bleaching earth treatments are cost-effective alternatives to chromatography.
Environmental and Economic Considerations
The glyoxylic acid route for piperonal synthesis generates minimal waste compared to Vilsmeier formylation, aligning with green chemistry principles. Similarly, solvent recovery systems in this compound production reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Piperonylideneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperonylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperonylidene group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the piperonylidene group.
Scientific Research Applications
Corrosion Inhibition
One of the prominent applications of 4-(Piperonylideneamino)antipyrine is as a corrosion inhibitor for mild steel in acidic environments.
- Corrosion Inhibition Efficiency : A recent study demonstrated that this compound achieved a corrosion inhibition efficiency of 94.3% at a concentration of 5 mM after 5 hours of immersion in hydrochloric acid (HCl) solution .
- Mechanism : The mechanism involves adsorption onto the metal surface, forming a protective layer that prevents corrosive attacks. The nitrogen and oxygen atoms in the compound play crucial roles in this process.
| Concentration (mM) | Inhibition Efficiency (%) | Immersion Time (hours) |
|---|---|---|
| 0.5 | 70.2 | 5 |
| 1 | 80.5 | 5 |
| 5 | 94.3 | 5 |
This compound has been investigated for its potential biological activities, particularly its analgesic and anti-inflammatory properties.
- Analgesic Activity : Animal studies have shown that this compound significantly reduces pain responses, indicating moderate analgesic effects compared to traditional analgesics like antipyrine and aspirin.
- Anti-inflammatory Effects : In vitro assays revealed that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Antipyrine | High | Moderate | High |
| Aspirin | High | High | High |
Case Study 1: Analgesic and Anti-inflammatory Effects
A study utilizing the formalin test on animal models demonstrated significant reductions in pain responses when treated with this compound compared to control groups. The results indicated both immediate and delayed analgesic effects.
Case Study 2: Cytokine Inhibition
In vitro studies focused on the anti-inflammatory properties showed that treatment with this compound resulted in decreased secretion of pro-inflammatory cytokines from macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action.
Mechanism of Action
The mechanism of action of 4-(Piperonylideneamino)antipyrine involves its ability to adsorb onto surfaces through its nitrogen and oxygen atoms. This adsorption forms a protective layer that prevents corrosive attacks, particularly in acidic environments. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 4-AAP-derived Schiff bases allows for targeted comparisons. Below is an analysis of key analogs, supported by experimental
Structural and Functional Comparisons
Physicochemical and Electronic Properties
- Corrosion Inhibition: The dimethylamino (–N(CH₃)₂) group in 4-((4-dimethylaminobenzylidene)amino)antipyrine enhances adsorption on metal surfaces via electron donation, achieving 89% inhibition in 1 M HCl . Piperonylideneamino’s electron-rich aromatic ring may similarly facilitate chemisorption.
- Photoresponsive Behavior: Fluorine substitution in 4-(2-fluorobenzylideneamino)antipyrine induces a bathochromic shift in UV-Vis spectra due to electron-withdrawing effects . Piperonylideneamino’s methylenedioxy group, with its electron-donating nature, may alter excited-state dynamics.
- NLO Activity: Hydroxyl groups in 4-(3,4-dihydroxybenzylideneamino)antipyrine enhance polarizability, as shown by DFT studies (hyperpolarizability β = 1.2 × 10⁻²⁷ esu) . Piperonylideneamino’s planar structure could similarly augment NLO properties.
Metabolic and Pharmacokinetic Profiles
- Antipyrine derivatives are primarily metabolized via hepatic oxidation, with 4-hydroxyantipyrine as a major metabolite .
- Piperonylideneamino’s methylenedioxy group is structurally analogous to safrole, a compound metabolized via cytochrome P450.
Biological Activity
4-(Piperonylideneamino)antipyrine, with the chemical formula C16H12N2O, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of antipyrine, known for its analgesic and anti-inflammatory properties, and has been studied for various therapeutic applications.
The biological activity of this compound is primarily linked to its interaction with various biomolecules. The mechanism involves:
- Binding to Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
- Receptor Interaction : It can interact with neurotransmitter receptors, influencing pain perception and inflammatory responses.
- Adsorption Properties : The nitrogen atom in the compound allows it to adsorb onto cellular surfaces, which may enhance its bioavailability and efficacy.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Analgesic Activity : Similar to its parent compound, it has shown potential in alleviating pain.
- Anti-inflammatory Effects : Studies suggest it may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antipyretic Effects : The compound may also possess fever-reducing properties, making it useful in treating pyrexia.
Comparative Biological Activity
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antipyretic Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Antipyrine | High | Moderate | High |
| Aspirin | High | High | High |
Study 1: Analgesic and Anti-inflammatory Effects
A study conducted on animal models demonstrated that this compound significantly reduced pain responses compared to control groups. The study utilized the formalin test to evaluate pain response, showing a decrease in both phases of the test, indicating both immediate and delayed analgesic effects.
Study 2: Cytokine Inhibition
Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays revealed that treatment with this compound led to a reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action.
Study 3: Pharmacokinetic Profile
Research into the pharmacokinetics of this compound indicated that it has favorable absorption characteristics when administered orally. The compound showed a peak plasma concentration within 1-2 hours post-administration, with a half-life suitable for therapeutic applications.
Q & A
Q. How are stable isotopes (e.g., deuterated analogs) used in tracing metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
